![molecular formula C18H17NO4 B115061 (5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one CAS No. 147700-91-2](/img/structure/B115061.png)
(5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one (5S-BPCO) is a novel synthetic compound of the oxazinone family that has recently been studied for its potential applications in scientific research. 5S-BPCO has a unique chemical structure that is composed of three rings and two oxygen atoms, and is believed to have unique biochemical and physiological effects that could be useful in a variety of areas.
Aplicaciones Científicas De Investigación
Synthesis and Structure
Baker et al. (1992) detailed the synthesis and structure determination of closely related compounds to the one . They emphasized the selective alkylation at the C-3 position and the determination of structures through X-ray analysis (Baker, Condon, & Spanton, 1992).
Tamura et al. (2000) designed and synthesized optically pure derivatives as chiral alpha-alkoxycarbonylnitrones. They explored their reactions with olefins, highlighting the compound's potential in organic synthesis (Tamura et al., 2000).
Chemical Reactions and Applications
Barluenga et al. (1991) explored the reaction of related 5,6-dihydro-2H-1,3-oxazines with sodium in 2-propanol, leading to tetrahydro-2H-1,3-oxazines. Their work suggests potential pathways for synthesizing 1,3-amino alcohols with multiple stereocenters (Barluenga, Joglar, González, Fustero, Krüger, & Tsay, 1991).
Jain et al. (2001) reported a synthesis pathway using a similar compound for the production of hypusine, a unique amino acid, highlighting its relevance in biochemical synthesis (Jain, Albrecht, Demong, & Williams, 2001).
X-Ray Crystallography and Structural Analysis
- Anastasiou et al. (1993) conducted a reexamination of the structures of similar compounds, providing insights into the correct structural assignments based on NMR and X-ray crystallography (Anastasiou, Campi, Fallon, & Jackson, 1993).
Asymmetric Synthesis
Aoyagi and Williams (1998) demonstrated the Lewis acid-promoted coupling reactions of related compounds for the synthesis of hydroxymethylene and hydroxyethylene peptide isosteres, which are significant in peptide chemistry (Aoyagi & Williams, 1998).
Harwood et al. (1997) showed the chemo- and diastereoselective alkylation of a similar compound, leading to enantiomerically pure α-amino acids, crucial for the synthesis of peptides and proteins (Harwood, Tyler, Anslow, MacGilp, & Drew, 1997).
Propiedades
IUPAC Name |
benzyl (5S)-2-oxo-5-phenylmorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFZWUXPOOQCF-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one | |
CAS RN |
147700-91-2 |
Source
|
Record name | (5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.